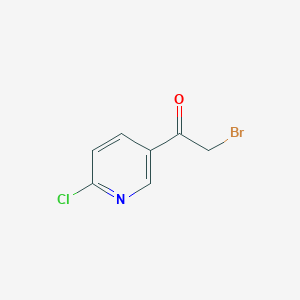

2-Bromo-1-(6-chloropyridin-3-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZREOFAPZUQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598790 | |

| Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-13-0 | |

| Record name | 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone

Established Synthetic Routes and Reaction Conditions

The primary and most established method for synthesizing 2-bromo-1-(6-chloropyridin-3-yl)ethanone is the α-bromination of 1-(6-chloropyridin-3-yl)ethanone (B1661983). This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.

Bromination of Precursor Ethanone (B97240) Compounds

The bromination of aryl ketones, including heteroaryl ketones like 1-(6-chloropyridin-3-yl)ethanone, is a well-documented transformation in organic synthesis. The reaction mechanism typically proceeds through the formation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source. Under acidic conditions, the ketone is protonated, facilitating the formation of the enol tautomer, which is the rate-determining step.

Several brominating agents can be employed for this purpose. A common method involves the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst to promote the reaction. For instance, the bromination of acetophenone (B1666503) derivatives has been successfully carried out using bromine in acetic acid. umich.edu Another effective system for the α-bromination of ketones is the use of hydrogen bromide (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). This in-situ generation of bromine is considered a greener alternative.

N-Bromosuccinimide (NBS) is another widely used reagent for the α-bromination of ketones, often initiated by light or a radical initiator. However, for aryl ketones, ionic pathways are more common. The choice of brominating agent and reaction conditions can significantly influence the selectivity and yield of the desired monobrominated product over di-brominated byproducts.

A study on the bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide in acetic acid demonstrated high yields for the corresponding α-bromoacetophenones. The optimized conditions were found to be a 1.0:1.1 molar ratio of the acetophenone derivative to the brominating agent at 90°C for 3 hours.

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine hydrobromide perbromide | Acetic acid | 90 | 3 | 85 | |

| Bromine | Acetic acid | Not specified | Not specified | Variable | umich.edu |

| H₂O₂/HBr | Water | Room Temp | Not specified | Good | |

| N-Bromosuccinimide | Not specified | Not specified | Not specified | Variable |

Alternative Synthetic Pathways for this compound

While the direct bromination of 1-(6-chloropyridin-3-yl)ethanone is the most straightforward route, alternative pathways could theoretically be envisioned. One such possibility could involve the construction of the brominated side chain prior to its attachment to the pyridine ring. However, these methods are generally less common and may involve more complex synthetic steps.

Precursor Synthesis and Intermediate Chemistry Relevant to this compound

The synthesis of the key precursor, 1-(6-chloropyridin-3-yl)ethanone, is a critical step. Two primary methods for its preparation are Friedel-Crafts acylation and the use of Grignard reagents.

Friedel-Crafts Acylation: This classic method involves the reaction of an acylating agent, such as acetyl chloride or acetic anhydride, with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.org For the synthesis of 1-(6-chloropyridin-3-yl)ethanone, the substrate would be 2-chloropyridine (B119429). The acylation is expected to occur at the 5-position due to the directing effects of the chlorine atom and the ring nitrogen. The reaction is typically performed in an inert solvent, and careful control of the reaction temperature is necessary to manage the exothermic nature of the reaction. umich.edu

A general procedure for Friedel-Crafts acylation involves cooling a mixture of the substrate and the Lewis acid, followed by the dropwise addition of the acylating agent. umich.edu The reaction mixture is then typically stirred at room temperature or heated to complete the reaction. Work-up involves quenching the reaction with an acidic aqueous solution to decompose the aluminum chloride complex.

Grignard Reaction: An alternative approach involves the use of a Grignard reagent. This method could proceed by reacting a Grignard reagent derived from a 5-halopyridine with an acetylating agent. For instance, 5-bromo-2-chloropyridine (B1630664) can be converted into its Grignard reagent, which is then reacted with a suitable acetylating agent to introduce the acetyl group. A patent describes a method for preparing 3-acetyl-2-chloropyridine (B57767) by reacting 2-chloronicotinic acid with methylmagnesium bromide. rsc.org This suggests that a similar Grignard addition to a carboxylic acid derivative of 2-chloropyridine could be a viable route.

Another patent details the synthesis of a similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, starting from 1-(6-methylpyridin-3-yl)ethanone. This highlights the industrial relevance of such pyridyl ethanone derivatives. google.comresearchgate.net

Optimization of Synthetic Efficiency and Yield for this compound Production

Optimizing the synthesis of this compound focuses on maximizing the yield of the monobrominated product while minimizing the formation of impurities, particularly the di-brominated species.

Key parameters that can be optimized include:

Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are crucial. While elemental bromine is effective, reagents like pyridine hydrobromide perbromide may offer better handling and selectivity.

Stoichiometry: The molar ratio of the ketone precursor to the brominating agent is a critical factor. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to over-bromination. A molar ratio of 1:1.1 (ketone:brominating agent) has been shown to be effective in similar systems.

Temperature: The reaction temperature influences the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts. For many bromination reactions, moderate temperatures are optimal.

Catalyst: In reactions using elemental bromine, an acid catalyst like sulfuric acid or acetic acid can significantly enhance the reaction rate. The concentration of the catalyst can also be tuned to control the reaction.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. Acetic acid is a common solvent for bromination reactions as it also acts as a catalyst.

A study on the α-bromination of acetophenone derivatives found that the reaction yield could be optimized by carefully controlling the reaction time and temperature. Increasing the reaction time beyond a certain point led to an increase in byproducts. Similarly, increasing the temperature to 90°C resulted in the complete conversion of the starting material.

Continuous flow microreactors have also been explored for the α-bromination of acetophenone, offering advantages in terms of safety, mixing efficiency, and heat transfer, which can lead to improved yields and selectivity.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 2-Bromo-1-(6-chloropyridin-3-yl)ethanone is highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. A prominent application of this reactivity is in the synthesis of thiazole (B1198619) derivatives through the Hantzsch thiazole synthesis. nih.govorganic-chemistry.orgwikipedia.orgbeilstein-journals.org In this reaction, this compound is reacted with a thioamide, such as thiourea (B124793), to construct the thiazole ring.

For instance, the reaction with thiourea leads to the formation of 2-amino-4-(6-chloropyridin-3-yl)thiazole. derpharmachemica.comorganic-chemistry.org This transformation proceeds via an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. beilstein-journals.org

Similarly, this compound is a key precursor for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The reaction with 2-aminopyridine (B139424) derivatives proceeds via initial nucleophilic attack of the pyridine (B92270) nitrogen on the α-carbon, leading to the formation of a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, affords the fused bicyclic imidazo[1,2-a]pyridine system. bio-conferences.org

The following table summarizes representative nucleophilic substitution reactions involving this compound.

| Nucleophile | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Thiourea | 2-Aminothiazole | Reflux in ethanol (B145695) | Synthesis of bioactive heterocycles |

| 2-Aminopyridine | Imidazo[1,2-a]pyridine | Reflux in ethanol or microwave irradiation | Core structure in pharmaceuticals |

Transformations at the Ethanone (B97240) Moiety of this compound

Oxidation Reactions

The ethanone moiety of this compound can undergo oxidation to yield α-dicarbonyl compounds. While specific examples for this particular substrate are not extensively documented, general methods for the oxidation of α-bromo ketones are applicable. organic-chemistry.org Reagents such as selenium dioxide or potassium permanganate (B83412) can be employed to oxidize the methylene (B1212753) group adjacent to the carbonyl, resulting in the formation of a 1,2-dicarbonyl derivative. These resulting α-ketoaldehydes or α-diketones are valuable intermediates for the synthesis of other heterocyclic systems like quinoxalines.

Reduction Reactions

The carbonyl group of the ethanone moiety can be selectively reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net The reduction is generally chemoselective, leaving the α-bromo and chloro substituents intact under controlled conditions. This reaction yields 2-bromo-1-(6-chloropyridin-3-yl)ethanol, a chiral molecule that can be used in the synthesis of enantiomerically pure compounds. It is important to control the reaction conditions to avoid side reactions, such as reduction of the bromine atom or over-reduction.

The following table outlines potential transformations at the ethanone moiety.

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Oxidation | Selenium Dioxide | 1-(6-chloropyridin-3-yl)ethane-1,2-dione |

| Reduction | Sodium Borohydride | 2-bromo-1-(6-chloropyridin-3-yl)ethanol |

Coupling Reactions and Complex Molecular Architectures Utilizing this compound

The presence of a chlorine atom on the pyridine ring opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. organic-chemistry.orgwikipedia.orgorientjchem.orgorganic-chemistry.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures.

The reactivity of the C-Cl bond in these coupling reactions is generally lower than that of a C-Br or C-I bond. mdpi.com However, with the appropriate choice of catalyst, ligand, and reaction conditions, the chlorine atom on the pyridine ring can participate in cross-coupling reactions. nih.govyoutube.comnih.gov For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the 6-position of the pyridine ring. Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent, and a Heck reaction with an alkene would lead to the formation of a substituted vinylpyridine derivative.

The chemoselectivity of these coupling reactions is a key consideration. Given the high reactivity of the C-Br bond in nucleophilic substitution, it is often more strategic to first perform the palladium-catalyzed coupling at the C-Cl position, followed by derivatization at the α-bromo position. However, under certain conditions, it may be possible to achieve selective coupling at the C-Cl bond while preserving the α-bromo ketone functionality for subsequent transformations. nih.govresearchgate.net

The following table summarizes potential coupling reactions.

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-Bromo-1-(6-arylpyridin-3-yl)ethanone |

| Sonogashira Coupling | Terminal alkyne | 2-Bromo-1-(6-alkynylpyridin-3-yl)ethanone |

| Heck Reaction | Alkene | 2-Bromo-1-(6-vinylpyridin-3-yl)ethanone |

Reactivity Profiling and Mechanistic Investigations of this compound

The reactivity profile of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine and the carbon atom of the carbonyl group. Mechanistic studies on analogous α-haloketones provide insight into the reactions of this compound.

The Hantzsch thiazole synthesis, for example, is understood to proceed through a well-defined mechanism involving initial nucleophilic attack by the sulfur of the thioamide on the α-carbon, followed by cyclization and dehydration. researchgate.netwikipedia.orgprinceton.eduorganic-chemistry.org The rate of the initial SN2 reaction is influenced by the nature of the nucleophile and the solvent.

Formylation of the resulting imidazo[1,2-a]pyridine derivatives can be achieved through the Vilsmeier-Haack reaction, which involves an electrophilic aromatic substitution mechanism. nih.govorganic-chemistry.orgresearchgate.netwikipedia.org Computational studies on similar α-haloketone systems could provide deeper insights into the transition states and reaction pathways for various transformations of this compound, aiding in the rational design of synthetic routes to novel compounds.

Spectroscopic and Structural Elucidation of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Bromo-1-(6-chloropyridin-3-yl)ethanone is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromoacetyl group will resonate at characteristic chemical shifts.

The protons on the 6-chloropyridine ring are anticipated to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the chlorine atom and the carbonyl group. The exact chemical shifts and coupling patterns (doublets, doublets of doublets) will depend on their position relative to the substituents. For instance, the proton at position 2 of the pyridine ring would likely be the most downfield signal.

The two protons of the methylene (B1212753) group (-CH₂Br) are expected to show a singlet in the region of 4.0-5.0 ppm. The electronegative bromine atom significantly deshields these protons, causing them to resonate at a lower field than typical aliphatic protons.

A hypothetical ¹H NMR data table is presented below based on the analysis of similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (pyridyl) | 8.8 - 9.0 | d | ~2.0 |

| H-4 (pyridyl) | 8.0 - 8.2 | dd | ~8.0, 2.0 |

| H-5 (pyridyl) | 7.4 - 7.6 | d | ~8.0 |

| -CH₂Br | 4.5 - 4.8 | s | - |

Note: This data is predicted based on known values for similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their specific shifts influenced by the positions of the chlorine atom and the bromoacetyl substituent. The carbon atom attached to the chlorine (C-6) will be significantly affected. The carbon of the methylene group (-CH₂Br) will appear in the aliphatic region, generally between 30 and 40 ppm, shifted downfield by the attached bromine atom.

A predicted ¹³C NMR data table is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| C-6 (pyridyl) | 152 - 155 |

| C-2 (pyridyl) | 150 - 153 |

| C-4 (pyridyl) | 138 - 141 |

| C-3 (pyridyl) | 130 - 133 |

| C-5 (pyridyl) | 124 - 127 |

| -CH₂Br | 32 - 36 |

Note: This data is predicted based on known values for similar compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode, this compound is expected to be detected as its protonated molecule [M+H]⁺. Given the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br (approximately 50.7% and 49.3% abundance, respectively), and the two major isotopes of chlorine are ³⁵Cl and ³⁷Cl (approximately 75.8% and 24.2% abundance, respectively). This will result in a cluster of peaks for the molecular ion.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. The exact mass of the [M+H]⁺ ion of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula (C₇H₆BrClNO)⁺. echemi.com

A data table summarizing the expected exact masses for the major isotopic compositions of the protonated molecule is shown below.

| Isotopic Composition | Calculated Exact Mass (m/z) |

| C₇H₆⁷⁹Br³⁵ClNO | 232.9397 |

| C₇H₆⁸¹Br³⁵ClNO | 234.9376 |

| C₇H₆⁷⁹Br³⁷ClNO | 234.9367 |

| C₇H₆⁸¹Br³⁷ClNO | 236.9346 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1680-1715 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

A table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Ketone) | Stretch | 1680 - 1715 |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Note: This data is predicted based on known values for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule. For this compound and its derivatives, X-ray crystallography would be instrumental in confirming the molecular structure, understanding its packing in the crystal lattice, and identifying any non-covalent interactions that govern its supramolecular assembly.

The crystal structure of a related compound, (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, reveals an orthorhombic crystal system with the space group Pc2b. researchgate.net This provides a reference for the types of crystal systems that can be expected for halogenated aromatic ketones. In another example, 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one crystallizes in the monoclinic system with a P2/c space group. researchgate.net These examples highlight the diversity in crystal packing that can arise from subtle changes in molecular structure.

Table 1: Representative Crystallographic Data for Related Halogenated Compounds

| Parameter | (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one researchgate.net | 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.net |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pc2b | P2/c |

| a (Å) | 3.9247 (19) | 11.8963 (3) |

| b (Å) | 11.549 (6) | 9.7712 (2) |

| c (Å) | 28.111 (14) | 12.1581 (3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.877 (1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1274.1 (11) | 1415.87 (5) |

| Z | 4 | 4 |

This table presents data for illustrative purposes to demonstrate the type of information obtained from X-ray crystallography experiments on similar molecules.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC, GC-FID, TLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from impurities. The choice of method depends on the compound's volatility, polarity, and stability. For this compound, a range of chromatographic techniques would be suitable for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be the primary choice for purity assessment of this compound. This would typically involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Gas Chromatography with Flame Ionization Detection (GC-FID) is suitable for volatile and thermally stable compounds. Given the predicted boiling point of this compound is around 330.9 °C, GC analysis is feasible. echemi.comchemdad.com A typical GC-FID method would employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase). The flame ionization detector provides excellent sensitivity for organic compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis, such as monitoring the progress of a reaction or a preliminary purity check. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The separated spots can be visualized under UV light due to the aromatic nature of the compound.

Table 2: Representative Chromatographic Conditions for Analysis of Halogenated Aromatic Ketones

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) |

| UPLC | Reversed-Phase (e.g., C18, <2 µm) | Acetonitrile/Water Gradient | UV-Vis or Mass Spectrometry (MS) |

| GC-FID | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV (254 nm) |

This table provides typical starting conditions for method development for the analysis of compounds similar to this compound.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometry and to analyze various electronic properties. For related bromo-pyridyl and chloro-phenyl compounds, DFT calculations are routinely performed to understand their stability and reactivity. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and their distribution across the molecule are crucial for predicting chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For analogous compounds, FMO analysis helps to identify the reactive sites for nucleophilic or electrophilic attack.

A hypothetical FMO analysis for 2-Bromo-1-(6-chloropyridin-3-yl)ethanone would likely show the HOMO localized on the pyridine (B92270) ring and the bromine atom, while the LUMO might be centered around the carbonyl group and the pyridine ring. The energy gap would provide insights into its potential reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It helps in predicting the sites for electrophilic and nucleophilic reactions. Red-colored regions in an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP map would be expected to show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. This analysis can quantify the stability arising from these interactions. In the context of this compound, NBO analysis could elucidate the nature of the carbon-halogen bonds and the electronic interactions between the substituted pyridine ring and the bromoacetyl group.

Molecular Docking Simulations for Ligand-Target Interactions Involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is extensively used in drug discovery to understand the binding mechanism and to estimate the binding affinity. Research on derivatives of bromo-pyridyl compounds has utilized molecular docking to explore their potential as antimycobacterial agents. In a hypothetical docking study, this compound could be docked into the active site of a specific enzyme to predict its inhibitory activity. The results would typically include the binding energy and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions.

Theoretical Studies on Reactivity and Reaction Mechanisms of this compound

Theoretical studies on reaction mechanisms use computational methods to map out the energy profile of a chemical reaction, including the structures of transition states and intermediates. This provides a deeper understanding of the reaction kinetics and thermodynamics. For this compound, such studies could investigate its susceptibility to nucleophilic substitution at the bromine-bearing carbon or at the chlorine-bearing carbon on the pyridine ring.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule, identifying the most stable conformer is crucial for understanding its properties. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. While no specific studies on this compound were found, MD simulations are a standard tool for investigating the stability of ligand-protein complexes derived from docking studies.

Applications of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone in Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

2-Bromo-1-(6-chloropyridin-3-yl)ethanone is a key precursor in the synthesis of various heterocyclic systems. The α-bromoketone functionality is particularly well-suited for cyclocondensation reactions with a range of nucleophilic reagents to form five- and six-membered rings.

One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-bromo ketone condenses with a thioamide-containing compound to yield a thiazole ring, a core structure found in many biologically active molecules. sysrevpharm.orgsemanticscholar.org The reaction between this compound and a thioamide proceeds via nucleophilic attack of the thioamide sulfur on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This methodology allows for the direct incorporation of the (6-chloropyridin-3-yl)carbonyl moiety into the thiazole scaffold.

Research has demonstrated the synthesis of a variety of thiazole derivatives using this approach. For example, reacting α-bromoketones with thiosemicarbazone derivatives is a common method to generate substituted thiazoles. nih.gov Similarly, condensation with heterocyclic amines or o-aminothiophenol can lead to the formation of fused heterocyclic systems. nih.govnih.gov The versatility of this building block allows for the creation of diverse libraries of thiazole-containing compounds for further investigation. researchgate.net

Table 1: Examples of Heterocyclic Synthesis using α-Bromoketone Analogs

| Reactant for α-Bromoketone | Resulting Heterocycle | Reaction Type |

| Thiourea (B124793)/Thioamides | Substituted Thiazoles | Hantzsch Thiazole Synthesis |

| Thiosemicarbazones | Aminothiazole derivatives | Cyclocondensation |

| o-Aminothiophenol | Benzothiazine derivatives | Cyclocondensation |

| Heterocyclic Amines | Imidazo-fused heterocycles | Cyclocondensation |

This table illustrates common reaction pathways for α-bromoketones like this compound in heterocyclic synthesis.

Intermediacy in the Synthesis of Diverse Organic Compounds

Beyond its role in building heterocyclic rings from the ground up, this compound serves as a crucial intermediate in the multi-step synthesis of important agrochemicals. Its structure is particularly relevant to the synthesis of neonicotinoid insecticides. researchgate.net

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. researchgate.net The synthesis of many neonicotinoid analogues involves the construction of a core heterocyclic structure (often containing nitrogen) which is then functionalized with a chloropyridinylmethyl group. This compound can serve as a precursor to this key pharmacophore. The carbonyl group can be reduced or otherwise modified, and the bromine atom can be displaced by a nitrogen-containing heterocycle to assemble the final neonicotinoid skeleton.

For instance, synthetic pathways can be designed where the ketone is first transformed, and the resulting alcohol or amine intermediate, still bearing the chloropyridine ring, is used in subsequent steps. The development of synthetic routes to neonicotinoid analogues often involves intermediates derived from functionalized chloropyridines. nih.gov The title compound represents a readily available starting material for accessing such intermediates.

Table 2: Related Structures in Neonicotinoid Synthesis

| Intermediate/Precursor Structure | Target Compound Class | Key Transformation |

| 1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)acetonitrile | Neonicotinoid Analogues | Cyclization/Functionalization |

| 2-Chloro-5-chloromethylpyridine | Imidacloprid, Thiacloprid | Nucleophilic Substitution |

| This compound | Neonicotinoid Precursors | Reduction and Substitution |

This table highlights the importance of the 6-chloropyridin-3-yl moiety, present in the title compound, for the synthesis of neonicotinoids.

Development of Novel Synthetic Methodologies Utilizing this compound

The reactivity of this compound has spurred the development of new synthetic methods. The presence of two electrophilic centers—the carbon attached to the bromine and the carbonyl carbon—allows for sequential or one-pot multi-component reactions. Methodologies often focus on leveraging this dual reactivity to build molecular complexity efficiently.

Synthetic strategies include:

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alcohols to form new carbon-heteroatom bonds. This reaction is fundamental to its use as a building block. Syntheses of 2,6-diaminopyridine (B39239) derivatives, for example, rely on nucleophilic aromatic substitution on brominated pyridine (B92270) rings, often requiring high temperatures. georgiasouthern.edugeorgiasouthern.edu

Ketone Derivatization: The carbonyl group can undergo standard ketone reactions, including reduction to a secondary alcohol, reductive amination to form amines, and reaction with organometallic reagents to extend the carbon chain.

Enolate Chemistry: In the presence of a suitable base, the proton on the α-carbon can be removed to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations or aldol (B89426) condensations, providing a pathway to more complex structures.

The development of one-pot procedures that combine several of these transformations without isolating intermediates is a key area of research. For example, a reaction could involve an initial nucleophilic substitution at the bromine followed by an in-situ reaction at the ketone. Such methodologies improve synthetic efficiency by reducing the number of steps, purification procedures, and waste generated.

Stereoselective Synthesis and Chirality in Derivatization

While this compound is itself an achiral molecule, its reactions can lead to the formation of chiral products, making it a relevant starting material for stereoselective synthesis. The potential for creating stereocenters arises from reactions at the carbonyl group and the adjacent α-carbon.

Reduction of the Carbonyl Group: The stereoselective reduction of the ketone to a secondary alcohol can produce a new chiral center. The use of chiral reducing agents or catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) can favor the formation of one enantiomer over the other, leading to an enantiomerically enriched or pure alcohol.

Nucleophilic Substitution at the α-Carbon: The carbon atom bearing the bromine is a prochiral center. A stereoselective nucleophilic substitution reaction could, in principle, generate a chiral product.

Diels-Alder and Cycloaddition Reactions: In more complex synthetic schemes, derivatives of the title compound could participate in cycloaddition reactions. For example, a Diels-Alder reaction between a diene and a dienophile derived from this compound could create multiple stereocenters simultaneously. Research on related bromo-quinones has shown that Diels-Alder reactions can proceed with high stereoselectivity, yielding single diastereoisomers. researchgate.net

Although specific, published examples of stereoselective synthesis starting directly from this compound are not widespread, the chemical principles are well-established. The potential to convert this simple, achiral building block into complex, chiral molecules underscores its utility in modern organic synthesis, particularly in the preparation of chiral ligands or intermediates for pharmaceuticals and agrochemicals where specific stereoisomers are often required for biological activity.

Medicinal Chemistry Applications and Biological Activity of this compound Derivatives

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no published research on the medicinal chemistry applications or specific biological activities of derivatives of the compound This compound .

This chemical, identified by its CAS number 23794-13-0, is consistently cataloged and sold by chemical suppliers as a reagent or a building block for organic synthesis. bldpharm.comechemi.comchemicalbook.com The available data pertains to its physical and chemical properties, such as its molecular formula (C7H5BrClNO) and molecular weight (234.48 g/mol ), but does not extend to any therapeutic or biological evaluation. echemi.com

Searches for antimicrobial, antineoplastic, anticancer, enzyme inhibitory, receptor modulatory, anti-inflammatory, and anti-tubercular activities of its derivatives have yielded no specific results. The scientific literature contains studies on various other chemical classes that may share some structural motifs, such as a pyridine ring or halogen substituents, and exhibit biological activities. For instance, research has been conducted on the anti-inflammatory properties of certain pyrazole-pyridazinone derivatives and the anti-tubercular activity of some isoniazid (B1672263) and quinoline (B57606) derivatives. mdpi.comnih.govnih.govnih.gov Similarly, various pyridine thiosemicarbazones and cyanopyridone derivatives have been investigated for their anticancer potential. nih.govmdpi.com However, these compounds are not derived from the this compound core structure.

Due to the absence of specific research data on the biological activities of this compound derivatives, it is not possible to provide an article on the requested topics. The foundational studies necessary to detail its medicinal chemistry applications in the specified areas have not been published in the accessible scientific domain.

Medicinal Chemistry Applications and Biological Activity of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone Derivatives

Pharmacological Profiling and Structure-Activity Relationships (SAR)

Derivatives of 2-bromo-1-(6-chloropyridin-3-yl)ethanone, especially those incorporating a thiazole (B1198619) ring, have been investigated for various therapeutic applications, including as anticancer and antimicrobial agents. The pharmacological profile of these compounds is heavily influenced by the nature of the substituents introduced onto the core structure.

The synthesis of pyridyl-thiazole derivatives is a common strategy, leveraging the Hantzsch thiazole synthesis by reacting the α-bromo ketone with various thioamides. The resulting compounds, featuring a 2-(6-chloropyridin-3-yl)thiazole (B1461714) core, have been evaluated for their biological activities. For instance, studies on related pyridyl-thiazole structures have demonstrated potent inhibitory effects against various enzymes and cell lines. The substitution pattern on both the pyridine (B92270) and thiazole rings plays a crucial role in determining the potency and selectivity of these derivatives.

A series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives were synthesized and evaluated for their potential anticancer activities, with a focus on enhancing target specificity and therapeutic efficacy through the incorporation of pyridyl methylene (B1212753) hydrazine (B178648) moieties. acs.org In another study, a series of new thiazole derivatives were synthesized and tested against 60 cancer cell lines, with some compounds showing significant growth-inhibiting activity. nih.gov For instance, compound 3b in one study demonstrated potent activity against PI3Kα with an IC₅₀ of 0.086 ± 0.005 μM and against mTOR with an IC₅₀ of 0.221 ± 0.014 μM. nih.gov

Structure-activity relationship (SAR) studies on analogous thiazole derivatives have revealed several key insights:

Substitution on the Thiazole Ring: The nature of the substituent at the 4-position of the thiazole ring significantly impacts activity. For example, derivatives containing 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents at this position have shown enhanced cytotoxic activity in certain contexts. acs.org

The Pyridine Moiety: The presence and substitution pattern of the pyridine ring are critical. Derivatives with a 3-pyridyl moiety have exhibited notable antibacterial activity against Gram-positive bacteria, while those with a 4-pyridyl group have shown remarkable antioxidant activity. scielo.br

Linker and Terminal Groups: In more complex derivatives, the linker between the core and other functional groups, as well as the nature of those terminal groups, can fine-tune the biological activity. For example, the introduction of acetohydrazide or benzenesulfonohydrazide (B1205821) groups has been explored to create dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

The following table summarizes the inhibitory activities of some illustrative pyridazine (B1198779) derivatives, which share structural similarities with potential derivatives of this compound, against cholinesterases and carbonic anhydrases.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| 5 | AChE | - | 20.58 ± 0.35 |

| 7 | BChE | - | 21.84 ± 0.40 |

| 8 | hCA I | - | 27.45 ± 0.41 |

| 9 | hCA II | - | 6.02 ± 0.11 |

| Neostigmine | AChE/BChE | - | - |

| Acetazolamide (AZA) | hCA I/II | - | - |

Data adapted from a study on N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives. researchgate.net

The antiproliferative activities of related thiazole derivatives have also been documented, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.

| Compound | Cancer Cell Line | GI% |

| 3a | Colon Cancer HCC-2998 | Lethal |

| 3d | - | 75.71–97.95% (against 7 tumor lines) |

| 3o | - | 37.06% (mean) |

| 3p | - | 31.83% (mean) |

Data from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors. nih.gov

Interaction Studies with Biological Macromolecules (Proteins, Enzymes)

The biological activity of derivatives of this compound is intrinsically linked to their ability to interact with specific biological macromolecules, such as enzymes and proteins. Molecular docking studies on structurally related compounds have provided valuable insights into the potential binding modes and key interactions that drive their inhibitory effects.

For instance, molecular docking studies of bromo-pyridyl containing azetidinone derivatives, which can be synthesized from related starting materials, have been performed against the mycobacterial InhA enzyme. researchgate.net These studies help to visualize the binding poses of the ligands within the active site of the target protein and identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

In the context of kinase inhibition, a prominent area of research for pyridine and thiazole-containing compounds, molecular docking can elucidate the interactions with the ATP-binding pocket of kinases like EGFR and VEGFR. rjeid.com The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common scaffold in kinase inhibitors, and understanding its binding can inform the design of new derivatives. rjeid.com

Docking studies on coumarin-based compounds targeting proteins involved in COVID-19 have also been reported, providing a framework for how to analyze the interaction of small molecules with viral proteins. nih.gov The binding affinity and the specific amino acid residues involved in the interaction are key parameters obtained from such studies. nih.gov Similarly, docking studies on alkaloids from the Scutellaria genus with various bacterial proteins have demonstrated how these compounds can target enzymes involved in cell wall synthesis, nucleic acid synthesis, and metabolism. innovareacademics.in

The following table illustrates the kind of data that can be obtained from molecular docking studies, showing the binding energies of different ligands with a target protein.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Predicted pKi |

| PHE | SARS-CoV-2 Mpro | - | - |

| HYM | SARS-CoV-2 Mpro | - | - |

| PSO | SARS-CoV-2 Mpro | - | - |

Illustrative data based on a molecular docking study of coumarin (B35378) derivatives. nih.gov

These computational approaches, combined with experimental data from enzyme inhibition assays, are crucial for understanding the mechanism of action of these compounds and for the rational design of more potent and selective inhibitors. The insights gained from these interaction studies guide the optimization of lead compounds to improve their pharmacological profiles.

Agrochemical Applications of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone Derivatives

Insecticidal Properties and Target Organisms

Derivatives of the 6-chloropyridin-3-yl moiety are prominent in the field of insecticides, most notably in the diamide (B1670390) class of insecticides. While not direct derivatives of 2-bromo-1-(6-chloropyridin-3-yl)ethanone, compounds like chlorantraniliprole, which contains a 1-(3-chloro-2-pyridyl) group, highlight the insecticidal potential of this structural family. These compounds are known to act as ryanodine (B192298) receptor modulators, causing uncontrolled calcium release in the muscles of insects, leading to paralysis and death.

Research into novel anthranilic diamide insecticides has utilized related chloropyridinyl precursors to generate compounds with potent insecticidal activity. chemdad.com For instance, pyrazole-5-carboxamide derivatives incorporating a chloropyridinyl group have been synthesized and tested against various insect pests. chemdad.com

The target organisms for these types of insecticides are primarily from the orders Lepidoptera (moths and butterflies), Coleoptera (beetles), and some species of Diptera (flies).

Table 1: Examples of Insecticidal Activity of Related Chloropyridinyl Derivatives

| Compound Class | Example Compound | Target Pests | Reference |

| Anthranilic Diamides | Chlorantraniliprole | Lepidoptera, Coleoptera | google.com |

| Pyrazole-5-carboxamides | 3-bromo-1-(3-chloropyridin-2-yl)-N-(2,4-dichloro-6-((2,3-dihydro-1H-inden-2-yl)carbamoyl)phenyl)-1H-pyrazole-5-carboxamide | Not specified | chemdad.com |

Note: The compounds listed are structurally related but not direct derivatives of this compound.

Fungicidal Activities

The 6-chloropyridin-3-yl scaffold has also been incorporated into molecules with fungicidal properties. The development of novel fungicides often involves the exploration of heterocyclic compounds. For example, N-[(5-bromo-3-chloropyridin-2-yl)methyl]-2,4-dichloropyridine-3-carboxamide has been identified as a compound with potential fungicidal applications. googleapis.com The synthesis of such a molecule could potentially start from a related bromo-pyridin-yl-ethanone intermediate.

The fungicidal activity of these compounds is often evaluated against a panel of economically important plant pathogens.

Table 2: Example of a Related Fungicidal Compound

| Compound Name | Potential Application | Reference |

| N-[(5-bromo-3-chloropyridin-2-yl)methyl]-2,4-dichloropyridine-3-carboxamide | Fungicide | googleapis.com |

Note: The compound listed is structurally related but not a direct derivative of this compound.

Herbicide Development

In the realm of herbicide discovery, derivatives containing the pyridinyl moiety have shown significant promise. For instance, certain 2-(pyridinyl)cyclohexane-1,3-dione derivatives have been developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target in modern herbicide design. One such example is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, which is a component of synergistic herbicidal combinations. google.com

These herbicides are effective against a broad spectrum of both monocotyledonous and dicotyledonous weeds.

Table 3: Examples of Herbicidal Activity of Related Pyridinyl Derivatives

| Compound Class | Example Compound | Target Weeds | Reference |

| Pyridine (B92270) Carboxylates | Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | Broadleaf and grass weeds | google.com |

| Pyrrolin-2-ones | 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones | Weeds and weed grasses | google.com |

Note: The compounds listed are structurally related but not direct derivatives of this compound.

Structure-Activity Relationships in Agrochemical Contexts

The structure-activity relationship (SAR) for agrochemicals derived from or related to this compound is complex and depends on the specific target. However, some general trends can be observed from the available literature on related compounds.

In the case of herbicidal HPPD inhibitors, the pyridinyl moiety often acts as a key part of the structure that chelates with the metal ion in the active site of the enzyme. The substituents on the pyridine ring can modulate the electronic properties and steric fit of the molecule within the enzyme's active site, thereby affecting its inhibitory activity.

For fungicidal compounds, the introduction of different substituents via the reactive bromoacetyl group of the parent ketone can lead to a wide range of derivatives. The nature of these substituents, including their size, lipophilicity, and electronic properties, plays a critical role in determining the spectrum and potency of the fungicidal activity.

Advanced Materials Science Applications of 2 Bromo 1 6 Chloropyridin 3 Yl Ethanone

Synthesis of Polymeric Materials

The bifunctional nature of 2-Bromo-1-(6-chloropyridin-3-YL)ethanone makes it a promising monomer for the synthesis of novel polymeric materials. The presence of both a reactive bromine atom and a chloropyridine ring allows for its participation in various polymerization reactions.

The bromine atom can be displaced in nucleophilic substitution reactions, a common strategy in the synthesis of condensation polymers. For instance, it can react with difunctional nucleophiles to form polyesters, polyethers, or polyamines. The chloropyridine moiety can also be a site for polymerization. The polymerization of 4-chloropyridine (B1293800) derivatives has been shown to proceed in a chain-growth manner, indicating that similar mechanisms could be applicable to this compound. researchgate.net

Furthermore, the pyridine (B92270) ring itself can be a key component of the polymer backbone, influencing the material's thermal stability, solubility, and charge-transport properties. mdpi.com Polymers containing pyridine units have been explored for various applications, including as polymer-supported ligands in catalysis. acs.org The incorporation of the 6-chloropyridin-3-yl group from the title compound could impart specific electronic and coordination properties to the resulting polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site(s) | Potential Polymer Class |

| Polycondensation | Bromoacetyl group | Polyesters, Polyamides, Polyethers |

| Chain-growth Polymerization | Chloropyridine ring | Pyridinium-based polymers |

| Cross-coupling Reactions | Chloro and/or Bromo group | Conjugated polymers |

Research into the polymerization of functionalized pyridines has demonstrated the synthesis of a variety of polymer architectures. chemrxiv.org For example, the Hantzsch reaction has been employed to create pyridine-containing polymers with enhanced fluorescence and antimicrobial properties. mdpi.com While direct polymerization of this compound has not been extensively reported, the reactivity of its functional groups suggests its utility as a building block for novel polymeric systems.

Development of Nanomaterials

The functional groups of this compound make it a candidate for the synthesis and functionalization of nanomaterials. Pyridine derivatives are known to act as ligands in the synthesis of inorganic nanoparticles, where they can control the size, shape, and stability of the resulting nanostructures. nih.govnih.gov

The nitrogen atom of the pyridine ring can coordinate to metal ions, making it a useful ligand for the synthesis of metal and metal oxide nanoparticles. For example, pyridine has been used in the liquid-phase synthesis of crystalline TiN and ZnSiN2 nanoparticles. nih.gov The presence of the chloro and bromo substituents on the pyridine ring of the title compound could modulate its coordinating ability and influence the properties of the resulting nanoparticles.

Furthermore, this compound can be used to functionalize the surface of pre-synthesized nanoparticles. nih.govnih.gov The bromoacetyl group is highly reactive towards nucleophiles such as thiols and amines, which can be present on the surface of nanoparticles or introduced via other linker molecules. acs.org This covalent attachment can impart new functionalities to the nanoparticles, such as specific recognition capabilities or enhanced dispersibility in different media. For instance, Fe3O4 nanoparticles have been functionalized with aminopyridine for catalytic applications. semnan.ac.ir

Table 2: Potential Roles of this compound in Nanomaterial Development

| Role | Mechanism | Potential Application |

| Ligand in Nanoparticle Synthesis | Coordination of the pyridine nitrogen to metal precursors. | Control of nanoparticle size and morphology. |

| Surface Functionalization Agent | Reaction of the bromoacetyl group with surface-bound nucleophiles. | Introduction of specific functionalities to nanoparticles. |

| Precursor for Nanocatalysts | Incorporation into catalytic nanostructures. | Heterogeneous catalysis. researchgate.netresearchgate.net |

The ability to functionalize quantum dots with pyridine has been shown to enhance the performance of light-emitting diodes (LEDs) by improving charge balance. rsc.org This suggests that derivatives of this compound could be used to modify the surface of quantum dots for optoelectronic applications.

Applications in Electronic Materials

Organic semiconductors are a class of materials with tunable electronic properties that are of great interest for applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ossila.com The electronic properties of these materials are largely determined by their molecular structure, particularly the extent of π-conjugation.

Pyridine-containing molecules are often used as building blocks for organic semiconductors due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. google.com The incorporation of a 6-chloropyridin-3-yl moiety, as found in the title compound, could be a strategy to tune the electronic properties of organic semiconductors. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen can lower the energy levels of the molecular orbitals, which is a key consideration in the design of n-type semiconductor materials. google.com

Conductive polymers, a subset of organic semiconductors, can be synthesized through the polymerization of aromatic and heteroaromatic monomers. wikipedia.orgresearchgate.netiarjset.com The title compound, with its two reactive halogen atoms, could potentially be used in cross-coupling reactions to form conjugated polymers. Copolymers of pyridine with other heterocycles like thiophene (B33073) have been investigated for their electrochemical properties. acs.org

Table 3: Potential Electronic Properties of Materials Derived from this compound

| Material Class | Potential Role of the Pyridyl Moiety | Target Application |

| Organic Semiconductors | Electron-deficient building block for n-type materials. | Organic Field-Effect Transistors (OFETs). acs.orgnih.gov |

| Conductive Polymers | Monomer for conjugated polymer synthesis. | Organic Light-Emitting Diodes (OLEDs). |

| Hole-Transporting Materials | Component of functional molecules for charge transport layers. | Organic Light-Emitting Diodes (OLEDs). nih.gov |

The synthesis of organic semiconductors often involves the creation of extended π-conjugated systems. cam.ac.uk The bromo and chloro substituents on this compound provide handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing such systems.

Optical Properties and Nonlinear Optical (NLO) Materials

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-systems and strong intramolecular charge transfer characteristics often exhibit large NLO responses. nih.gov

Pyridine derivatives have been extensively studied for their NLO properties. acs.orgresearchgate.netresearchgate.net The pyridine ring can act as an electron acceptor in push-pull systems, where it is connected to an electron-donating group through a π-conjugated bridge. The 6-chloropyridin-3-yl group in the title compound can serve as the acceptor part of an NLO chromophore. The bromoacetyl group can be chemically modified to introduce a variety of donor groups and conjugated linkers, allowing for the fine-tuning of the NLO properties.

The synthesis of novel chromophores with tailored NLO responses is an active area of research. acs.orgmdpi.comrsc.orgrsc.org For instance, the NLO properties of chalcones containing pyridine rings have been investigated, demonstrating their potential for optical power limiting. acs.org By using this compound as a starting material, a wide range of new NLO materials could be designed and synthesized.

Table 4: Potential for NLO Material Development

| Molecular Design Strategy | Role of this compound | Desired Outcome |

| Push-Pull Chromophore Synthesis | Electron-accepting core. | High second-order NLO response (β). |

| Modification of the π-conjugated system | Starting material for multi-step synthesis. | Enhanced third-order NLO response (γ). |

| Incorporation into Polymers | Monomer for NLO-active polymers. | Processable materials with stable NLO properties. |

The design of new NLO materials often involves a "chemical substitution-oriented design" where different functional groups are systematically varied to optimize the NLO response. nih.gov The title compound, with its multiple reactive sites, is an ideal platform for such an approach.

Environmental Considerations and Ecological Impact of Brominated Pyridine Derivatives

Environmental Fate and Persistence of Brominated Organic Compounds

The environmental fate of a chemical is determined by processes such as degradation, transport, and partitioning between environmental compartments like water, soil, and air. Halogenated organic compounds, as a group, are known for their general resistance to degradation, which can lead to their persistence in the environment. nih.govtandfonline.com

The presence of halogen atoms, such as bromine and chlorine, in an organic molecule often increases its stability and resistance to microbial breakdown. tandfonline.com For instance, o-chloropyridine has been reported to be persistent, resisting biodegradation in anoxic aquifer slurries for extended periods. nih.gov Studies on pyridine (B92270) and its derivatives show that while the basic pyridine ring can be readily degraded in soil by various microorganisms, modifications to the ring, such as the addition of halogen substituents, can significantly alter its biodegradability. tandfonline.com

The degradation of brominated organic compounds can occur through both biotic (microbial) and abiotic (e.g., photochemical) pathways. tandfonline.com Photodegradation, or breakdown by sunlight, can be a significant process for some compounds. For example, 2-chloropyridine (B119429) has been shown to degrade in water when exposed to UV irradiation, forming intermediate products like 2-pyridinol. researchgate.netnih.gov However, some of the intermediate products of degradation can also be toxic or genotoxic. nih.gov Data on the environmental fate of many alkyl- and chloropyridines, which are among the most common pyridine derivatives found in the environment, remains limited. tandfonline.com

Given that 2-Bromo-1-(6-chloropyridin-3-YL)ethanone contains both chloro and bromo substituents, it is likely to exhibit a degree of environmental persistence characteristic of halogenated organic compounds. Without specific studies, its exact half-life in soil, water, and air cannot be determined, but it is recommended that its discharge into the environment be avoided. echemi.com

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from the environment and food, leading to a concentration in the organism's tissues that is higher than in the surrounding medium. google.com If a substance is passed up the food chain and its concentration increases at successively higher trophic levels, this is known as biomagnification. These processes are significant concerns for persistent, lipophilic (fat-soluble) organic pollutants.

Many brominated compounds, particularly those used as flame retardants, are known to be persistent and bioaccumulative. google.com While specific data for this compound is unavailable, the properties of related compounds provide some insight. echemi.com Halogenated organic compounds often exhibit lipophilicity, which is a key factor in their potential to accumulate in the fatty tissues of organisms. The octanol-water partition coefficient (LogP or log Kow) is a measure of a chemical's lipophilicity; for a related compound, 2-Bromo-1-(6-bromopyridin-3-yl)ethan-1-one, the predicted LogP is 2.42, suggesting a moderate potential for bioaccumulation. chemscene.com

Studies on various brominated flame retardants have demonstrated their ability to accumulate in both aquatic and terrestrial food chains, being found in organisms ranging from invertebrates to fish, birds, and mammals. google.com For example, research has shown that certain brominated flame retardants can biomagnify, with factors such as diet and metabolic capabilities influencing the extent of accumulation in different species. google.com

Without experimental data on the bioconcentration factor (BCF) or biomagnification factor (BMF) for this compound, its precise potential for bioaccumulation remains unconfirmed. However, its identity as a halogenated organic compound warrants caution regarding its potential to accumulate in living organisms.

Toxicity to Non-Target Organisms and Ecosystems

The toxicity of a substance to non-target organisms is a critical component of its environmental risk profile. This includes potential harm to aquatic life (fish, invertebrates, algae) and terrestrial organisms. As previously noted, specific toxicity data for this compound is not available in published literature or safety data sheets. echemi.com However, studies on related pyridine derivatives and brominated compounds indicate that this class of chemicals can be toxic to various organisms.

Pyridine and its derivatives have shown a range of toxic effects. Studies on substituted pyridines have demonstrated that the type and position of the substituent group on the pyridine ring influence its toxicity. researchgate.net For instance, pyridine derivatives with chloro (-Cl) and methyl (-CH3) groups tend to be more toxic to the marine bacterium Vibrio fischeri than those with hydroxyl (-OH) or cyano (-CN) groups. researchgate.net

Chloropyridines, such as the 2-chloropyridine component of the target molecule, are known to be persistent water pollutants. researchgate.netnih.gov The degradation products of 2-chloropyridine have been found to be genotoxic to human lymphocytes, highlighting that the environmental impact is not limited to the parent compound. nih.gov Brominated compounds also present a risk. Bromine, in various forms, is used as a disinfectant and biocide due to its toxicity to bacteria, fungi, and algae. epa.gov Studies on brominated volatile organic compounds have shown toxicity to a range of freshwater biota, including microalgae, cladocerans, and midges. nih.gov

The following table summarizes acute toxicity data for several pyridine derivatives and related compounds to provide context for the potential ecotoxicity of brominated pyridines.

| Chemical Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| Pyridine | Fathead minnow (Pimephales promelas) | 96-hr LC50 | 97.4 | epa.gov |

| Pyridine | Water flea (Daphnia magna) | 48-hr EC50 | 110 | epa.gov |

| o-Chloropyridine | Not specified | Not specified | 0.023 µg/L (Detected in river water) | nih.gov |

| 1,2-Dibromoethene | Microalgae (Chlorella sp.) | 72-hr EC50 | 28 | nih.gov |

| 1,1,2-Tribromoethene | Microalgae (Chlorella sp.) | 72-hr EC50 | 2.4 | nih.gov |

| Sodium Bromide | Rainbow trout | 96-hr LC50 | 4,950 | epa.gov |

| Sodium Bromide | Water flea (Daphnia magna) | 48-hr EC50 | 98 | epa.gov |

| Pyridine triphenylborane | Alga (Skeletonema costatum) | 72-hr EC50 | 55 µg/L | nih.gov |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.

Given the known toxicity of both chlorinated and brominated organic compounds, it is reasonable to presume that this compound could pose a hazard to aquatic and other non-target organisms.

Regulatory Frameworks and Risk Assessment for Halogenated Compounds

The potential for persistence, bioaccumulation, and toxicity associated with halogenated organic compounds has led to the establishment of national and international regulatory frameworks to manage their risks. Many of these substances are classified as Persistent Organic Pollutants (POPs) and are regulated under international agreements such as the Stockholm Convention.

In the United States, halogenated compounds are regulated under the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). The EPA has specific regulations for certain halogenated pyridines, designating them as subject to significant new use reporting. cornell.edu This requires manufacturers and importers to notify the EPA before using the chemical in a way that is different from what was previously reviewed, allowing the agency to evaluate potential risks.

The use of halogens in various industries is also being addressed through industry standards. For example, the International Electrotechnical Commission (IEC) has developed standards like IEC 61249-2-21, which defines "halogen-free" for materials used in electronics, setting limits for bromine and chlorine content. nih.gov This reflects a broader move towards using safer, less persistent alternatives where feasible.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to 2-Bromo-1-(6-chloropyridin-3-YL)ethanone

Research on this compound, identified by its CAS number 23794-13-0, has primarily focused on its utility as a synthetic precursor. chemdad.combldpharm.com It is classified as a heterocyclic and organic building block, specifically a ketone, bromide, and chloride, highlighting its multifunctional nature for industrial and scientific research purposes. bldpharm.comechemi.com

The core value of this compound lies in its reactive centers. The α-bromo ketone moiety is highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups. This reactivity is characteristic of α-haloketones, which are recognized as key precursors for synthesizing complex N-, S-, and O-heterocycles, some of which possess significant biological activity. mdpi.com Simultaneously, the 6-chloro-3-pyridyl group provides a site for further modification, typically through cross-coupling reactions, or acts as a crucial structural component in the final target molecule.

While specific studies centering exclusively on this compound are not abundant, its application is evident in the synthesis of more complex structures in fields like medicinal and agricultural chemistry. mdpi.comresearchgate.net For instance, related structures are used to synthesize novel pyrazole-carboxamides evaluated for insecticidal and fungicidal activities and to develop new compounds with low bee-toxicity. mdpi.comresearchgate.net Its role is that of a foundational element, enabling the construction of larger, more functionally diverse molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23794-13-0 | chemdad.com |

| Molecular Formula | C7H5BrClNO | chemdad.comechemi.com |

| Molecular Weight | 234.48 g/mol | chemdad.comechemi.com |

| Melting Point | 79-80 °C | chemdad.comechemi.com |

| Boiling Point (Predicted) | 330.9 ± 27.0 °C | chemdad.com |

| Density (Predicted) | 1.683 g/cm³ | chemdad.com |

Emerging Trends and Unexplored Research Avenues

The field of pyridyl ketone chemistry is dynamic, with several emerging trends that could shape the future use of this compound. A significant development is the focus on novel C-H functionalization strategies. nih.gov These methods, particularly for the hard-to-access meta-position of the pyridine (B92270) ring, allow for late-stage modification of complex molecules, which is highly valuable in drug discovery. innovations-report.comuni-muenster.de

Another exciting frontier is the exploration of photochemical and radical-based reactions. A recent study demonstrated that UV irradiation of certain 2-pyridyl ketones can generate persistent radical intermediates. nih.gov This discovery opens up new mechanistic pathways for pyridine functionalization that differ from classical approaches. nih.govacs.org An unexplored avenue would be to investigate if halogenated pyridyl ketones, such as the title compound, exhibit similar photochemical properties and if these properties can be harnessed for novel synthetic transformations.

Furthermore, the use of pyridyl ketones as versatile ligands in coordination chemistry is a rapidly expanding area. researchgate.netmdpi.com These ligands are used to construct polynuclear metal clusters and coordination polymers with fascinating magnetic and catalytic properties. researchgate.netresearchgate.net There is an opportunity to use this compound to create new ligand systems for the synthesis of advanced materials. The development of flow chemistry techniques also presents a trend for the rapid synthesis of 2-pyridyl ketone libraries, accelerating the discovery of new bioactive molecules. researchgate.net

Challenges and Opportunities in the Field of Halogenated Pyridyl Ketones

The synthesis and application of halogenated pyridyl ketones are not without challenges. The inherent electron-deficient nature of the pyridine ring makes many functionalization reactions, especially regioselective halogenation, difficult to achieve without resorting to harsh conditions that may not be compatible with other functional groups. nih.govuni-muenster.deresearchgate.net In medicinal chemistry, a primary challenge is optimizing drug-like properties, such as potency, solubility, and metabolic stability, in molecules containing the pyridine scaffold. hilarispublisher.commdpi.com The rise of drug resistance in infectious diseases and cancer also creates a constant demand for novel compounds that can overcome these resistance mechanisms. hilarispublisher.com

These challenges, however, create significant opportunities. There is a strong impetus for chemists to develop innovative synthetic methods, such as new catalytic systems, photocatalysis, and C-H activation protocols, that operate under milder conditions with higher selectivity. nih.govuni-muenster.de Success in this area would make valuable building blocks more accessible and facilitate their use in drug discovery and materials science. The ability to perform late-stage functionalization on complex pyridine-containing drugs offers a powerful tool to quickly generate analogues with improved properties. nih.govuni-muenster.de Moreover, the use of computational chemistry and in silico design is becoming an invaluable tool to predict reaction outcomes and design more efficient and robust synthetic routes for these complex molecules. mdpi.com

Interdisciplinary Perspectives and Collaborative Research Potentials

The future of research involving this compound and related compounds lies in interdisciplinary collaboration. The most prominent connection is with medicinal chemistry and pharmacology , where synthetic chemists design and create novel pyridine-containing molecules that are then tested by biologists for therapeutic potential against targets like cancer or infectious diseases. hilarispublisher.commdpi.commdpi.com Similarly, collaboration with agrochemistry is essential for developing new, effective, and safe pesticides. mdpi.comuni-muenster.de

A strong potential for collaboration exists with materials science and physics . Synthetic chemists can prepare novel pyridyl ketone ligands, which can then be used by materials scientists to create advanced materials such as molecular magnets, chemical sensors, or catalysts with unique properties derived from their metallic structures. researchgate.netmdpi.comgeorgiasouthern.edu

The intersection with chemical biology offers avenues to develop chemical tools, such as fluorescent probes or enzyme inhibitors, to study biological processes in real-time. chemscene.comacs.org Finally, collaborations with physical and computational chemists are crucial for elucidating the mechanisms of newly discovered reactions, such as the photochemical generation of radicals, and for designing more efficient synthetic strategies. nih.govrsc.org Such partnerships are essential to unlock the full potential of versatile building blocks like this compound.

Q & A